

# synthesis of 4-bromo-2-methylaniline from 4-Bromo-2-methyl-1-nitrobenzene

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## Compound of Interest

Compound Name: 4-Bromo-2-methyl-1-nitrobenzene

Cat. No.: B3021674

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## Application Notes and Protocols: Synthesis of 4-bromo-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 4-bromo-2-methylaniline from **4-bromo-2-methyl-1-nitrobenzene**. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and other fine chemicals. Two robust and high-yielding methods are presented: the reduction of the nitro group using stannous chloride dihydrate in ethanol and catalytic hydrogenation over palladium on carbon. These methods are selected for their high chemoselectivity, preserving the aryl bromide functionality. This document includes detailed experimental procedures, tabulated quantitative data, and a visual representation of the synthetic workflow.

## Introduction

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis. The target molecule, 4-bromo-2-methylaniline, is a valuable building block in the pharmaceutical and agrochemical industries. The primary challenge in the synthesis of this compound from **4-bromo-2-methyl-1-nitrobenzene** is the selective reduction of the nitro group without affecting the sensitive carbon-bromine bond. The

protocols outlined herein are chosen for their efficiency and selectivity in achieving this transformation.

## Physicochemical and Spectroscopic Data of 4-bromo-2-methylaniline

A summary of the key physical and spectroscopic data for the final product, 4-bromo-2-methylaniline, is provided below for easy reference and characterization.

Property	Value
CAS Number	583-75-5
Molecular Formula	C <sub>7</sub> H <sub>8</sub> BrN
Molecular Weight	186.05 g/mol
Appearance	Off-white to light brown crystalline solid
Melting Point	57-59 °C
Boiling Point	240 °C
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ 7.20 (d, 1H), 6.95 (dd, 1H), 6.60 (d, 1H), 3.70 (s, 2H), 2.15 (s, 3H) ppm
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	δ 143.2, 132.5, 129.8, 122.1, 118.9, 110.5, 17.0 ppm
IR (KBr, cm <sup>-1</sup> )	3420, 3330 (N-H), 1620, 1500 (aromatic C=C)
Mass Spectrum (EI)	m/z 185/187 (M <sup>+</sup> ), 106, 77

## Experimental Protocols

Two reliable methods for the synthesis of 4-bromo-2-methylaniline are detailed below.

### Protocol 1: Reduction with Stannous Chloride Dihydrate

This protocol utilizes the well-established Stannous chloride (SnCl<sub>2</sub>) reduction method, which is known for its high chemoselectivity for nitro groups in the presence of aryl halides.[\[1\]](#)

## Materials:

- **4-Bromo-2-methyl-1-nitrobenzene**
- Stannous chloride dihydrate ( $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ )
- Ethanol (absolute)
- Sodium hydroxide ( $\text{NaOH}$ ), 5 M aqueous solution
- Ethyl acetate
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating plate
- Separatory funnel
- Rotary evaporator

## Procedure:

- To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add **4-bromo-2-methyl-1-nitrobenzene** (1.0 eq).
- Add absolute ethanol to the flask to a concentration of approximately 0.2 M.
- Add stannous chloride dihydrate (4.0-5.0 eq) to the solution.
- Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

- Once the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of a 5 M aqueous solution of sodium hydroxide until the pH is basic (pH > 10). A thick white precipitate of tin salts will form.
- Filter the mixture through a pad of celite, washing the filter cake with ethyl acetate.
- Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volumes).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 4-bromo-2-methylaniline.

Expected Yield: >90%

## Protocol 2: Catalytic Hydrogenation with Palladium on Carbon

This method employs catalytic hydrogenation, a clean and efficient technique for nitro group reduction.[\[2\]](#)[\[3\]](#)

Materials:

- 4-Bromo-2-methyl-1-nitrobenzene**
- 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%)
- Ethanol or Ethyl acetate
- Hydrogen gas (H<sub>2</sub>) supply (balloon or hydrogenation apparatus)
- Celite
- Round-bottom flask or hydrogenation vessel

- Magnetic stirrer
- Vacuum line for inerting

**Procedure:**

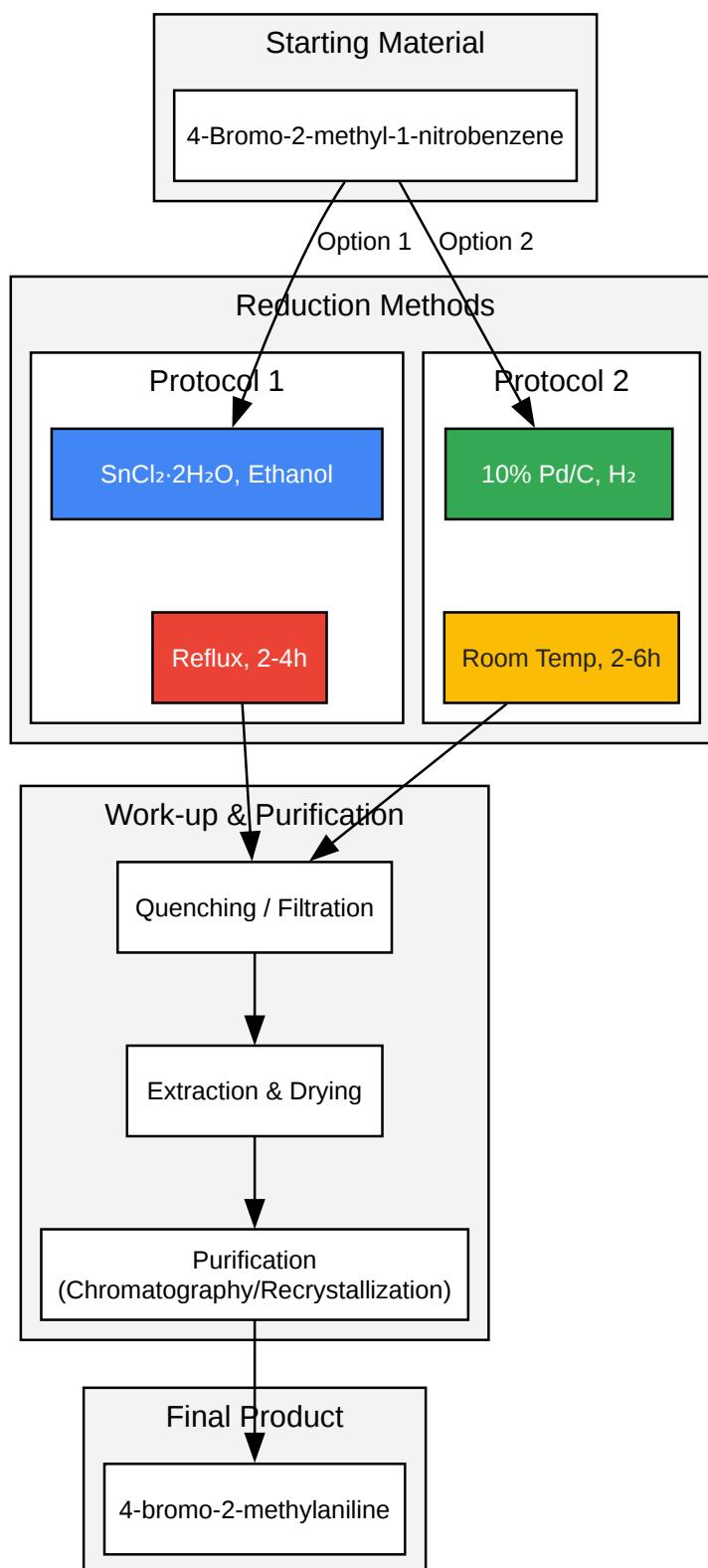
- In a round-bottom flask or a specialized hydrogenation vessel, add **4-bromo-2-methyl-1-nitrobenzene** (1.0 eq).
- Add a suitable solvent such as ethanol or ethyl acetate.
- Carefully add 10% Pd/C catalyst to the mixture under an inert atmosphere (e.g., argon or nitrogen).
- Seal the vessel and evacuate the atmosphere, then backfill with hydrogen gas. Repeat this cycle three times.
- Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small-scale reactions) at room temperature.
- Monitor the reaction progress by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 2-6 hours.
- Once the reaction is complete, carefully purge the vessel with an inert gas to remove excess hydrogen.
- Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the celite with the reaction solvent. Caution: The Pd/C catalyst can be pyrophoric and should be handled with care, keeping it wet with solvent during filtration.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- If necessary, the product can be further purified by column chromatography or recrystallization.

Expected Yield: >95%

## Data Presentation

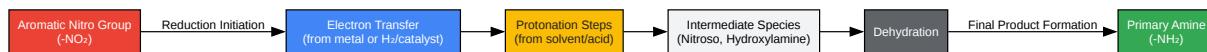
Parameter	Protocol 1: SnCl <sub>2</sub> Reduction	Protocol 2: Catalytic Hydrogenation
Reducing Agent	SnCl <sub>2</sub> ·2H <sub>2</sub> O	H <sub>2</sub> with 10% Pd/C catalyst
Solvent	Ethanol	Ethanol or Ethyl Acetate
Temperature	Reflux (~78 °C)	Room Temperature
Reaction Time	2-4 hours	2-6 hours
Work-up	Basic aqueous work-up	Filtration of catalyst
Purity (crude)	Good to excellent	Excellent
Expected Yield	>90%	>95%
Selectivity	High	High

## Workflow and Logic Diagrams



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Caption: Synthetic workflow for the preparation of 4-bromo-2-methylaniline.



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Caption: Generalized mechanism for the reduction of a nitro group to an amine.

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## References

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